1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Description
Properties
IUPAC Name |
1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS2/c17-13-5-3-12(4-6-13)11-22-16-18-7-8-19(16)15(20)10-14-2-1-9-21-14/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRAAAUHYUOJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328590 | |
| Record name | 1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851800-22-1 | |
| Record name | 1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 308.42 g/mol. The presence of a fluorophenyl group and an imidazole ring suggests that it may interact with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structural motifs often exhibit activity through various mechanisms:
- Receptor Modulation : The imidazole ring may facilitate interactions with GABA-A receptors, acting as positive allosteric modulators (PAMs) .
- Enzyme Inhibition : The sulfur-containing moieties can influence enzyme activity by binding to active sites, potentially inhibiting pathways critical for disease progression .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives containing thiophene and imidazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 3.125 | Effective against Staphylococcus aureus |
| Compound B | 6.25 | Effective against Escherichia coli |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of the compound. Preliminary results indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, others maintain low toxicity levels, suggesting a potential therapeutic window .
Case Studies
- Case Study on GABA-A Receptor Modulation : A study demonstrated that compounds structurally similar to the target molecule acted as PAMs for GABA-A receptors, enhancing neurotransmission in neuronal cultures. This suggests potential applications in treating anxiety and depression .
- Antimicrobial Efficacy : Another investigation into derivatives of the compound found that they exhibited potent antibacterial activity against resistant strains of bacteria, outperforming traditional antibiotics in some cases .
Structure-Activity Relationship (SAR)
The biological activity of 1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone appears to be influenced by:
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity
- Cancer Treatment
- Anti-inflammatory Properties
Material Science Applications
- Organic Electronics
- Sensors
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of imidazole and thiophene demonstrated significant antimicrobial activity against Staphylococcus aureus. The results indicated that modifications to the fluorophenyl group could enhance efficacy, suggesting a pathway for optimizing drug candidates based on this scaffold .
Case Study 2: Anti-Cancer Activity
In vitro studies on cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway. This mechanism was confirmed by flow cytometry and Western blot analyses, highlighting its potential as a lead compound for further development in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations
- 4-Fluorophenyl vs. 4-Chlorophenyl (Electronic Effects): The substitution of fluorine (target compound) with chlorine in 2-(4-chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone () alters electronic properties. Fluorine’s electronegativity increases polarity, while chlorine’s larger atomic size enhances lipophilicity. Such differences can impact binding affinity in biological systems or solubility in synthetic applications .
Thiophen-2-yl vs. Phenyl (Aromatic Heterocycles):
Replacing thiophene (target) with phenyl, as in 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (), removes sulfur’s electron-rich character. Thiophene’s π-system may facilitate stronger interactions with biological targets, such as enzymes or receptors, compared to phenyl .
Core Heterocycle Modifications
- 4,5-Dihydroimidazole vs. 1,2,4-Triazole: The target’s dihydroimidazole core contrasts with the 1,2,4-triazole ring in 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Triazoles offer greater aromatic stability, while dihydroimidazoles provide conformational flexibility, which may influence metabolic stability or synthetic accessibility .
Functional Group Comparisons
- Methylsulfanyl vs. Benzylsulfanyl: In 1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone (), the nitro group introduces strong electron-withdrawing effects compared to the target’s fluorophenyl group. This substitution could alter reactivity in nucleophilic or electrophilic reactions .
Q & A
Basic Question: What are the recommended synthetic pathways for 1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via multi-step reactions involving imidazole ring formation and functionalization. A plausible route involves:
Imidazole Core Construction : Use a cyclocondensation reaction between thiourea derivatives and α-haloketones under reflux in ethanol or acetonitrile. For example, 4,5-dihydroimidazole intermediates are formed via nucleophilic substitution at the α-carbon .
Sulfanyl Group Introduction : React the imidazole intermediate with 4-fluorobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C to introduce the methylsulfanyl group .
Thiophene Coupling : Employ a Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophene moiety to the ethanone backbone. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems (e.g., SPhos) enhance cross-coupling efficiency .
Data Contradiction Analysis : Yields vary significantly (40–85%) depending on solvent polarity, temperature, and catalyst loading. For instance, DMF increases solubility but may promote side reactions at elevated temperatures. Lower yields in acetonitrile suggest steric hindrance during imidazole ring closure .
Advanced Question: How can researchers design experiments to resolve discrepancies in reported crystallographic data for imidazole derivatives?
Answer:
Discrepancies in crystallographic parameters (e.g., dihedral angles, hydrogen bonding) often arise from polymorphic variations or experimental resolution limits. To address this:
High-Resolution X-ray Diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data resolution. For example, reports a mean C–C bond length of 0.005 Å with an R factor of 0.041 using single-crystal X-ray studies at 293 K .
Comparative Analysis : Compare the target compound’s structure with analogs like 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol (C₁₁H₁₁FN₂O), where O–H⋯N hydrogen bonds stabilize the crystal lattice .
Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict bond lengths and angles. Deviations >0.02 Å between experimental and theoretical values may indicate measurement errors or conformational flexibility .
Basic Question: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
While direct safety data for this compound is limited, analogous fluorophenyl-imidazole derivatives (e.g., CAS 119006-77-8) suggest:
Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fluorinated compounds may exhibit skin irritation or respiratory toxicity .
Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates (e.g., thiols or halogenated solvents).
First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Provide the compound’s CAS number (if available) and SDS to medical personnel .
Advanced Question: How can researchers optimize experimental designs for studying this compound’s biological activity?
Answer:
Adopt a split-split plot design (as in ) to evaluate variables like dose, exposure time, and cell type:
Primary Variables (Plots) : Test concentrations (e.g., 1–100 μM) across cell lines (e.g., HEK293 vs. HeLa).
Secondary Variables (Subplots) : Assess time-dependent effects (24–72 hours).
Tertiary Variables (Sub-Subplots) : Include positive/negative controls (e.g., imidazole-based inhibitors) .
Data Analysis : Use ANOVA with post-hoc Tukey tests to resolve interactions. For example, reports IC₅₀ values for similar imidazole derivatives against fungal pathogens, requiring triplicate experiments to reduce variance .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s purity?
Answer:
NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent positions. For example, the thiophene protons resonate at δ 7.2–7.5 ppm, while the fluorophenyl group shows splitting patterns at δ 6.8–7.1 ppm .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₈H₁₆FN₂OS₂: 382.06 g/mol) with <2 ppm error.
HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity >95%. Retention times for imidazole analogs typically range 8–12 minutes .
Advanced Question: How can computational models predict the environmental fate of this compound?
Answer:
Apply frameworks from ’s INCHEMBIOL project:
Physicochemical Properties : Calculate logP (octanol-water partition coefficient) using software like EPI Suite. High logP (>3) suggests bioaccumulation potential.
Degradation Pathways : Simulate hydrolysis (pH 5–9) and photolysis (UV-Vis spectra) to identify breakdown products.
Ecotoxicity : Use QSAR models to predict LC₅₀ values for aquatic organisms (e.g., Daphnia magna). Compare with structurally related compounds like 1-(4-chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone, which shows moderate toxicity .
Basic Question: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Purification : Column chromatography may be impractical at scale. Switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .
Catalyst Recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and metal contamination .
Yield Optimization : Use DOE (Design of Experiments) to identify critical factors (e.g., solvent ratio, temperature) affecting throughput.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
